

# Application Notes and Protocols: X-ray Crystallography of GNNQQNY Microcrystals

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Compound of Interest		
Compound Name:	Amyloid-Forming peptide GNNQQNY	
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These application notes provide a detailed overview and experimental protocols for the X-ray crystallography of microcrystals of the GNNQQNY peptide, a segment of the yeast prion protein Sup35. This peptide readily forms amyloid-like fibrils and microcrystals, making it a crucial model system for studying the structural basis of amyloid diseases such as Alzheimer's. The ability to obtain high-resolution crystal structures from these microcrystals offers invaluable insights for the development of therapeutic interventions targeting amyloid formation.

### Introduction

The GNNQQNY peptide, derived from the N-terminal region of the yeast prion protein Sup35, is a well-established model for studying amyloid fibril formation. [1][2][3] At high concentrations (approximately 10–100 mM), this peptide self-assembles into elongated microcrystals suitable for X-ray diffraction studies. [4][5] These microcrystals exhibit the characteristic cross- $\beta$  diffraction pattern observed in amyloid fibrils, indicating that their internal structure is representative of the amyloid spine. [2][4][5] The determination of the atomic structure of GNNQQNY microcrystals has revealed a "steric zipper" architecture, where  $\beta$ -sheets mate along a dry, tightly packed interface, providing a structural basis for the stability of amyloid fibrils. [2][4]

### **Data Presentation**



**Table 1: GNNQQNY Microcrystal Crystallization** 

Conditions

Parameter	Condition	Reference
Peptide	Lyophilized, synthetic GNNQQNY	[4]
Concentration	10 mg/ml	[4]
Solvent	Water	[4]
рН	~2.0 (due to residual trifluoroacetic acid)	[4]
Temperature	~20 °C	[4]
Seeding	Use of seed crystals from previous batches is recommended to promote faster and more reliable crystallization.	[4]

**Table 2: X-ray Diffraction Data Collection and Refinement Statistics for GNNQQNY** 



Parameter	Value	Reference
Data Collection		
Space group	P212121	[1]
Unit-cell parameters (a, b, c)	21.3 Å, 9.6 Å, 17.0 Å	[6]
Resolution (Å)	1.4	[4]
Rmerge	0.088	[4]
Ι/σΙ	10.3 (2.1)	[4]
Completeness (%)	99.9 (100)	[4]
Redundancy	6.5 (6.6)	[4]
Refinement		
Resolution (Å)	20-1.4	[4]
No. reflections	2,246	[4]
Rwork/Rfree	0.189/0.219	[4]
No. atoms	234	[4]
Protein	224	[4]
Water	10	[4]
B-factors (Ų)		
Protein	11.1	[4]
Water	21.2	[4]
R.m.s. deviations		
Bond lengths (Å)	0.015	[4]
Bond angles (°)	1.4	[4]

Values in parentheses are for the highest-resolution shell.



# **Experimental Protocols**Protocol 1: GNNQQNY Microcrystal Growth

#### Materials:

- · Lyophilized synthetic GNNQQNY peptide
- · Milli-Q water
- Microcentrifuge tubes
- Pipettes

#### Method:

- Dissolve the lyophilized GNNQQNY peptide in Milli-Q water to a final concentration of 10 mg/ml. The residual trifluoroacetic acid from synthesis will result in a solution with a pH of approximately 2.0.[4]
- Gently mix the solution until the peptide is fully dissolved.
- For initial crystallization, incubate the solution at approximately 20°C. Microcrystals may take several hours to days to form.[4]
- For subsequent and more reliable crystallization, introduce seed crystals from a previous successful batch into the fresh peptide solution. This will significantly accelerate the crystallization process.[4]
- Monitor the formation of elongated, needle-like microcrystals under a light microscope. The crystals are often only a few micrometers in length.[4]

# Protocol 2: X-ray Diffraction Data Collection from GNNQQNY Microcrystals

#### Materials:

GNNQQNY microcrystal suspension



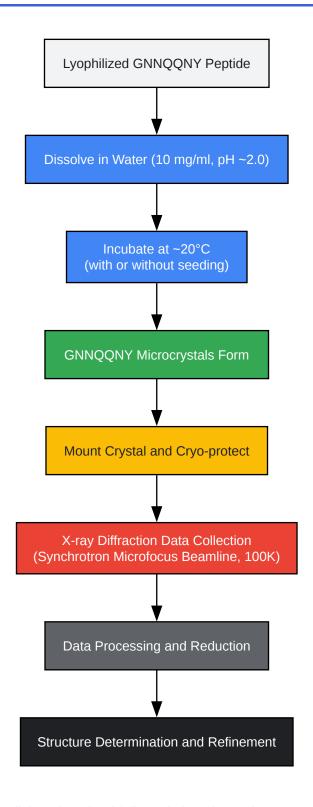
- · Micromounts or glass capillaries
- Cryoprotectant (e.g., 50% ethylene glycol/water or 50% glycerol/water)[4]
- · Liquid nitrogen
- Synchrotron microfocus beamline (e.g., ESRF beamline ID13)[4][7]

#### Method:

- Using a micromanipulator, carefully transfer a single GNNQQNY microcrystal to a micromount or the tip of a glass capillary.
- Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during data collection.[4]
- Flash-cool the crystal by plunging it into liquid nitrogen.
- Mount the cryo-cooled crystal on the goniometer of the synchrotron beamline.
- Collect X-ray diffraction data at 100 K. Due to the small crystal size, a microfocus beam (e.g., 5 μm) is essential.[4][7]
- Data can be collected in wedges of rotation (e.g., 5° wedges).[7] To minimize localized radiation damage on these small crystals, it may be necessary to collect data from multiple positions on the same crystal or from multiple crystals.[4]
- Process and reduce the collected diffraction data using standard crystallographic software (e.g., HKL suite - Denzo/Scalepack).[7]

## **Visualizations**





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Caption: Workflow for GNNQQNY microcrystal X-ray crystallography.





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Caption: Structural hierarchy of the GNNQQNY amyloid spine.

## **Advanced Techniques and Future Directions**

While conventional microfocus synchrotron beamlines have been successful, emerging techniques offer new possibilities for studying even smaller or more radiation-sensitive microcrystals.

- Serial Femtosecond Crystallography (SFX): This technique, utilizing X-ray free-electron lasers (XFELs), allows for data collection from sub-micron crystals at room temperature before the crystal is destroyed by the intense X-ray pulse.[8][9] This "diffraction-before-destruction" approach minimizes radiation damage and can provide insights into dynamics. [8][10][11]
- Microcrystal Electron Diffraction (MicroED): MicroED is a cryo-electron microscopy method
  capable of determining high-resolution structures from extremely small crystals, often
  nanometers in size.[12] This technique is particularly valuable when crystals are too small for
  X-ray diffraction.

The application of these advanced methods to GNNQQNY and other amyloid-forming peptides will continue to deepen our understanding of amyloid structure and formation, paving the way for the rational design of novel therapeutics.

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